molecular formula C21H26N2O4S B5102862 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide

Cat. No. B5102862
M. Wt: 402.5 g/mol
InChI Key: HKFIJXRASSUABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule kinase inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit various signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for cancer therapy.

Mechanism of Action

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide inhibits the activity of several kinases involved in cancer cell signaling pathways, including BTK, ITK, and TEC. By blocking these kinases, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide disrupts the downstream signaling pathways that promote cancer cell proliferation and survival. Additionally, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide has been shown to induce apoptosis in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of several kinases involved in cancer cell signaling pathways, leading to decreased cancer cell proliferation and survival. Additionally, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide induces apoptosis in cancer cells, further inhibiting their growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide in lab experiments is its ability to inhibit several kinases involved in cancer cell signaling pathways, making it a promising candidate for cancer therapy. However, one limitation of using 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

Future Directions

There are several future directions for research involving 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide. One potential direction is the development of combination therapies involving 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide and other cancer drugs. Additionally, further research is needed to determine the optimal dosage and administration of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide for cancer therapy. Finally, more studies are needed to investigate the potential side effects and toxicity of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide in humans.

Synthesis Methods

The synthesis of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide involves several steps, including the formation of an amide bond between 4-aminobenzamide and 2-thienylmethylamine, followed by the introduction of a piperidine ring and a methoxypropanoyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit several kinases involved in cancer cell proliferation, including BTK, ITK, and TEC. Additionally, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for combination therapy with other cancer drugs.

properties

IUPAC Name

4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-26-13-10-20(24)23-11-8-18(9-12-23)27-17-6-4-16(5-7-17)21(25)22-15-19-3-2-14-28-19/h2-7,14,18H,8-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFIJXRASSUABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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